N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule featuring a benzodioxole core fused with a carboxamide group. The compound’s structure includes a cyclopropane-substituted pyrrolidinone moiety, which may enhance metabolic stability and binding affinity to biological targets. The cyclopropyl group and pyrrolidinone ring likely influence its physicochemical properties, such as solubility and lipophilicity, compared to other derivatives.
Properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-14-6-10(7-17(14)11-2-3-11)16-15(19)9-1-4-12-13(5-9)21-8-20-12/h1,4-5,10-11H,2-3,6-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXKLAHKUBHFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzylisoquinoline alkaloids, have been synthesized and studied for their interaction with various targets.
Mode of Action
For instance, some indole-based compounds have been found to modulate microtubule assembly, causing mitotic blockade and cell apoptosis.
Biochemical Pathways
For example, some indole-based compounds have been found to suppress tubulin polymerization or stabilize microtubule structure.
Biological Activity
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of considerable interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Cyclopropyl Group : Cyclopropanation reactions are used, often utilizing diazo compounds and metal catalysts.
- Attachment of the Benzo[d][1,3]dioxole Moiety : The final step involves coupling the pyrrolidinone with benzo[d][1,3]dioxole derivatives.
The overall synthetic route is optimized for yield and purity, employing advanced techniques such as continuous flow reactors.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer properties. For instance:
- Cell Viability Assays : In experiments using the A549 human lung adenocarcinoma model, compounds were tested at a concentration of 100 µM for 24 hours. The results indicated a structure-dependent activity where certain derivatives significantly reduced cell viability compared to control treatments with cisplatin .
| Compound | IC50 (µM) | Cell Type | Activity Level |
|---|---|---|---|
| Compound 15 | 66 | A549 (cancerous) | Potent |
| Compound X | >100 | HSAEC1-KT (non-cancerous) | Low cytotoxicity |
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promise in antimicrobial applications. Studies screening various derivatives against multidrug-resistant pathogens revealed that some exhibited notable efficacy against strains such as Klebsiella pneumoniae and Staphylococcus aureus. The structure's influence on activity was evident, with specific modifications enhancing potency against resistant strains .
Study 1: Anticancer Efficacy in Lung Cancer Models
A study focused on the anticancer efficacy of several 5-oxopyrrolidine derivatives demonstrated that this compound significantly inhibited cell proliferation in A549 cells while maintaining lower toxicity levels in non-cancerous cells. This suggests a therapeutic window that could be exploited for lung cancer treatment .
Study 2: Antimicrobial Screening
In another investigation, derivatives were tested against various bacterial strains. The results indicated that certain modifications to the 5-oxopyrrolidine scaffold enhanced antimicrobial activity. For example, compounds with free amino groups showed increased effectiveness against resistant bacteria compared to their acetylamino counterparts .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Research Implications and Gaps
While the target compound’s specific data are absent in the provided evidence, its structural features align with trends observed in analogs:
Critical Gaps :
No direct pharmacological or toxicity data for the target compound.
Limited comparative studies on cyclopropane-containing benzodioxole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
